6-ethyl 3-methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Description
6-ethyl 3-methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C21H19ClN2O5S2 and its molecular weight is 478.96. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiophene and its derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are known to be effective against various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
The synthesis of diverse multisubstituted benzothiophene derivatives, which this compound is a part of, involves starting from the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
Biochemical Pathways
Compounds containing a thiophene nucleus have been reported to inhibit kinases , which are key enzymes in signal transduction pathways
Pharmacokinetics
Thiophene and its derivatives are known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially impact the bioavailability of the compound.
Result of Action
Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties , suggesting that this compound may have similar effects.
Action Environment
The solubility of thiophene and its derivatives in organic solvents and their insolubility in water could potentially be influenced by environmental factors such as pH and temperature.
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5S2/c1-3-29-21(27)24-9-8-11-14(10-24)31-19(15(11)20(26)28-2)23-18(25)17-16(22)12-6-4-5-7-13(12)30-17/h4-7H,3,8-10H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXANZFYOEWAQGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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